Chlorocarbonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

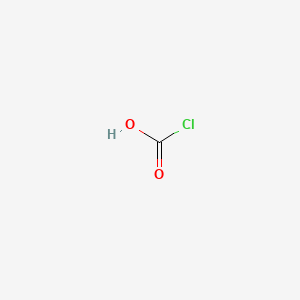

Chlorocarbonic acid (HClO₂), also referred to as dehydrochloric acid, is a highly reactive and corrosive compound. It is a colorless liquid with a pungent odor, primarily utilized as an intermediate in chemical synthesis and pharmaceutical manufacturing . Its synthesis routes include the reaction of chlorine with carbon dioxide or hydrolysis of phosgene (COCl₂) . However, its esters, such as methyl chloroformate (ClCOOCH₃) and ethyl chlorocarbonate (ClCOOCH₂CH₃), are widely employed in organic synthesis due to their acylating properties .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Carbonate Esters

Chlorocarbonic acid serves as an important reagent in the synthesis of carbonate esters. These esters are widely used in pharmaceuticals and agrochemicals due to their biological activity. For instance, this compound can react with alcohols to produce alkyl carbonates, which are valuable solvents and intermediates in organic synthesis.

2. Production of Pesticides

this compound derivatives have been utilized in the development of certain pesticides. The chlorinated structure enhances the bioactivity of these compounds, making them effective against a range of agricultural pests. Research indicates that chlorinated pesticides exhibit improved stability and efficacy compared to their non-chlorinated counterparts.

3. Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential in synthesizing various bioactive compounds. Its ability to introduce chlorine into organic molecules can enhance their pharmacokinetic properties, thereby improving drug efficacy and safety profiles.

Environmental Applications

1. Water Treatment

this compound has potential applications in water treatment processes. Its chlorinated nature allows it to act as a disinfectant, effectively killing bacteria and pathogens in water supplies. Studies have shown that this compound can be used to enhance the disinfection efficiency of traditional chlorine-based treatments.

2. Bioremediation

Research indicates that this compound can be involved in bioremediation strategies for contaminated sites. Its application may help degrade harmful organic pollutants through microbial metabolism, thereby reducing environmental toxicity.

Case Studies

Q & A

Basic Research Questions

Q. 1.1. What experimental protocols are recommended for synthesizing chlorocarbonic acid in laboratory settings?

this compound (ClCO₂H) synthesis typically involves controlled reactions between phosgene (COCl₂) and water under anhydrous conditions. A standard protocol includes:

- Stepwise addition of H₂O to COCl₂ in an inert solvent (e.g., dry dichloromethane) at low temperatures (−10°C to 0°C) to minimize decomposition .

- Real-time monitoring via IR spectroscopy to track carbonyl (C=O) and hydroxyl (O-H) bond formation .

- Purity validation using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm absence of residual phosgene or side products .

Q. 1.2. How should researchers characterize the stability of this compound in solution?

Stability studies require:

- pH-controlled environments (e.g., buffered solutions at pH 2–4) to assess hydrolysis rates .

- Kinetic analysis via UV-Vis spectroscopy to monitor degradation products (e.g., CO₂ and HCl) over time .

- Temperature-dependent experiments to calculate activation energy for decomposition using Arrhenius plots .

Advanced Research Questions

Q. 2.1. How can computational methods resolve contradictions in reported thermodynamic properties of this compound?

Conflicting data on enthalpy of formation (ΔHf) and bond dissociation energies (BDEs) may arise from approximations in early computational models. A rigorous approach includes:

- Multi-level quantum calculations (e.g., CCSD(T)/CBS combined with DFT) to validate experimental ΔHf values .

- Benchmarking against high-resolution rotational spectroscopy data for molecular geometry .

- Error analysis to identify systematic biases in prior studies (e.g., solvent effects in gas-phase simulations) .

Q. 2.2. What strategies mitigate experimental artifacts when studying this compound’s reactivity with nucleophiles?

Artifacts often stem from trace moisture or competing side reactions. Mitigation involves:

- Strict anhydrous conditions (Schlenk line or glovebox) and molecular sieves for solvent drying .

- Competitive kinetic studies using isotopic labeling (e.g., ¹⁸O in H₂O) to distinguish nucleophilic attack pathways .

- In situ NMR to capture transient intermediates (e.g., acyl chlorides) before decomposition .

Q. 2.3. How can researchers design experiments to elucidate the acid’s role in atmospheric halogenation processes?

Controlled environmental simulations are critical:

- Atmospheric chamber studies replicating stratospheric conditions (low temperature, UV irradiation) to track ClCO₂H photolysis .

- Mass spectrometry (MS) for detecting chlorine radical (Cl·) generation and quantifying ozone depletion potential .

- Collaboration with climate modelers to integrate kinetic data into global atmospheric chemistry models .

Q. Methodological Guidance

Q. 3.1. What statistical frameworks are appropriate for analyzing variability in decomposition kinetics?

- Non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit time-resolved degradation data to first/second-order models .

- Principal Component Analysis (PCA) to disentangle correlated variables (e.g., temperature, pH) .

- Uncertainty quantification via Monte Carlo simulations for error propagation in rate constants .

Q. 3.2. How should researchers validate novel synthetic pathways for this compound derivatives?

- Comparative benchmarking against established routes (e.g., phosgene-based vs. thiophosgene alternatives) .

- Cross-validation using orthogonal techniques (e.g., X-ray crystallography for solid derivatives, NMR for solution-phase species) .

- Peer-review protocols to preemptively address reproducibility concerns (e.g., sharing raw spectral data as supplementary material) .

Q. Data Reprodubility and Reporting

Q. 4.1. What metadata is essential for replicating this compound experiments?

- Detailed reaction logs : Precise molar ratios, solvent batch/lot numbers, and equipment calibration records .

- Environmental controls : Humidity, temperature, and light exposure during synthesis .

- Raw instrument outputs : Unprocessed chromatograms, spectra, and kinetic curves in open-access formats .

Q. 4.2. How can contradictory spectral assignments in literature be resolved?

- Collaborative interlaboratory studies to harmonize NMR/IR protocols .

- Database sharing : Uploading spectral libraries to repositories like Zenodo for community validation .

- Ab initio vibrational frequency calculations to match experimental IR peaks with theoretical modes .

Q. Ethical and Safety Considerations

Q. 5.1. What safety protocols are critical for handling this compound?

Comparison with Similar Compounds

Esters of Chlorocarbonic Acid

This compound esters (alkyl chlorocarbonates) are pivotal in comparing reactivity and applications. Key examples include:

Key Findings :

- These esters exhibit high insecticidal and acaricidal activity but are rarely used as fumigants due to rapid hydrolysis, releasing HCl .

- Their stability in anhydrous conditions enables use in controlled syntheses, such as peptide bond formation and anti-arrhythmia drug preparation .

Carbonic Acid Derivatives

This compound differs from other carbonic acid derivatives in reactivity and stability:

Insights :

- Dialkyl carbonates (e.g., dimethyl carbonate) lack the electrophilic chlorine atom, rendering them less reactive but more stable in aqueous environments .

- Aliphatic-aromatic carbonates (e.g., phenyl carbonates) exhibit higher insecticidal activity than chlorocarbonic esters but require complex synthesis .

Chloroacetic Acid (ClCH₂COOH)

While structurally distinct, chloroacetic acid shares functional group similarities:

Contrast :

- Chloroacetic acid’s stability and lower reactivity make it preferable for large-scale agrochemical production, unlike this compound, which is restricted to niche synthetic roles .

Phosgene (COCl₂) and Diphosgene (ClCO₂CCl₃)

Phosgene and its derivatives are critical benchmarks for this compound’s reactivity:

Synergy and Substitution :

- Diphosgene, a this compound ester (trichloromethyl chloroformate), is safer to handle than phosgene but retains similar acylating efficiency .

- This compound esters are explored as phosgene alternatives in peptide synthesis, though their hydrolysis sensitivity limits broad adoption .

Chloric Acid (HClO₃)

Despite naming similarities, chloric acid is structurally and functionally distinct:

Key Difference :

- Chloric acid’s higher oxidation state and oxygen content make it a potent oxidizer, unlike this compound, which primarily acts as an acylating agent .

Properties

CAS No. |

463-73-0 |

|---|---|

Molecular Formula |

CHClO2 |

Molecular Weight |

80.47 g/mol |

IUPAC Name |

carbonochloridic acid |

InChI |

InChI=1S/CHClO2/c2-1(3)4/h(H,3,4) |

InChI Key |

AOGYCOYQMAVAFD-UHFFFAOYSA-N |

SMILES |

C(=O)(O)Cl |

Canonical SMILES |

C(=O)(O)Cl |

Key on ui other cas no. |

463-73-0 |

Synonyms |

carbonochloridic acid chlorocarbonic acid chloroformic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.